![molecular formula C17H25BO4 B1415817 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 2246431-12-7](/img/structure/B1415817.png)
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1857371-54-0 . It has a molecular weight of 274.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
Borylation Reactions
This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It is employed in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Novel Copolymers
The compound is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
Organic Intermediate with Borate and Sulfonamide Groups
It can be synthesized through nucleophilic and amidation reactions as an organic intermediate with borate and sulfonamide groups .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of alkylbenzenes, the compound acts as a borylating agent, adding a boron atom to the benzylic C-H bond .
Biochemical Pathways
The compound is involved in the borylation of alkylbenzenes, which is a key step in many synthetic organic chemistry reactions . The borylated products can be further reacted with other compounds to form a variety of complex organic molecules.
Pharmacokinetics
The compound’s molecular weight is 27417 , which could influence its absorption and distribution in the body
Result of Action
The result of the compound’s action is the formation of borylated alkylbenzenes . These borylated products can be used as intermediates in the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction typically requires the presence of a palladium catalyst . Additionally, the compound may be sensitive to moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated condition .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-5-7-15(8-6-14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQQMUKTKQDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCOC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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